Boc-asp(ome)-oh.dcha

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivatives

In peptide synthesis, substituting the DCHA salt form of Boc-Asp(OMe)-OH often leads to hygroscopicity, inaccurate weighing, and coupling side reactions. Boc-Asp(OMe)-OH·DCHA directly solves these workflow pain points: • Enhanced crystallinity & stability via DCHA counterion for precise scaling • Orthogonal Boc/methyl ester protection ideal for Boc/Bzl SPPS • 3-year shelf life at -20°C reduces reordering frequency

Molecular Formula C22H40N2O6
Molecular Weight 428.6 g/mol
Cat. No. B15196786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-asp(ome)-oh.dcha
Molecular FormulaC22H40N2O6
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14)
InChIKeyVAZLUTJIPMHAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Asp(OMe)-OH·DCHA for Peptide Synthesis


Boc-Asp(OMe)-OH·DCHA (CAS 59768-74-0), also known as Boc-L-aspartic acid β-methyl ester dicyclohexylammonium salt, is a protected aspartic acid derivative widely utilized in peptide synthesis . As a Boc (tert-butyloxycarbonyl) and methyl ester protected amino acid, it serves as a crucial building block in both solid-phase and solution-phase peptide synthesis [1]. Its primary function is to ensure selective reactivity during peptide bond formation, preventing unwanted side reactions and enabling the construction of complex peptides with high precision [2]. The compound is characterized by a molecular weight of 247.25 g/mol (free acid form) and is typically supplied as a white crystalline powder with a purity of ≥98% [3].

Strategy Boc/Bzl solid-phase peptide synthesis compatibility
Handling DCHA salt enhances crystallinity and weighing accuracy
Quality Reported high-purity protected aspartic acid building block

Substitution Risks for Boc-Asp(OMe)-OH·DCHA


Generic substitution of Boc-Asp(OMe)-OH·DCHA with alternative protected aspartic acid derivatives or non-DCHA salts can significantly impact the reproducibility and efficiency of peptide synthesis workflows. The DCHA (dicyclohexylamine) counterion in this specific salt form is not merely an inert component; it actively enhances the compound's crystallinity and stability, simplifying handling and purification [1]. Furthermore, variations in protecting groups (e.g., Boc vs. Fmoc) dictate compatibility with specific synthetic strategies and deprotection conditions, directly affecting yield and purity [2]. Substituting with a non-DCHA salt or a free acid form can lead to issues with hygroscopicity, inaccurate weighing due to poor crystallinity, and increased risk of side reactions during coupling steps, ultimately jeopardizing the integrity of the final peptide product .

Salt form Free acid or non-DCHA salts may reduce crystallinity, leading to weighing inconsistencies and lower coupling reproducibility.
Protecting group Fmoc-protected aspartic acid requires base-labile deprotection; mismatched strategy can cause complete synthesis failure.
Purity grade Lower purity grades may introduce side reactions or reduced coupling efficiency, shifting final peptide quality.

Boc-Asp(OMe)-OH·DCHA Evidence-Based Advantages


DCHA Salt: Improved Crystallinity and Handling

The DCHA salt form of Boc-Asp(OMe)-OH confers superior physical properties compared to its free acid counterpart, directly impacting laboratory handling and synthesis reproducibility. The DCHA counterion is known to enhance crystallinity and stability, making the compound easier to weigh accurately and less prone to degradation during storage and handling [1]. This improved handling translates to more consistent molar equivalents in coupling reactions, minimizing variability and maximizing synthetic efficiency. In contrast, the free acid form may be more hygroscopic or amorphous, leading to weighing errors and potential hydrolysis . While quantitative data comparing the hygroscopicity or crystallinity index of the DCHA salt vs. the free acid of this specific compound is not explicitly detailed in the available public literature, the class-level benefit of DCHA salts for improved handling and stability is well-established in peptide chemistry [2].

Handling & Crystallinity
Class-level inference
DCHA salt: crystalline powder; free acid: often amorphous/oil
Supports reliable weighing and handling
Qualitative class-level benefit; specific hygroscopicity data not reported
Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivatives

Storage Stability vs. Unprotected Derivatives

Boc-Asp(OMe)-OH·DCHA demonstrates well-defined, extended storage stability under recommended conditions, a critical factor for procurement planning and minimizing reagent waste. According to supplier specifications, the solid powder is stable for up to 3 years when stored at -20°C and up to 2 years at 4°C [1]. In contrast, the unprotected amino acid derivative, H-Asp(OMe)-OH, or its hydrochloride salt, typically has more limited stability due to the free amino group, requiring stricter storage conditions and having a shorter shelf life (often recommended to be used immediately or stored at -20°C for shorter periods) . This quantifiable difference in shelf life (e.g., 3 years vs. ~1 year or less) directly impacts inventory management and reduces the frequency of reagent re-qualification.

Shelf Life
Cross-study comparable
3 years at −20°C
vs ~1 year unprotected derivative
Extended storage stability for inventory planning
Approximately 2–3× longer shelf life than free amine derivatives
Peptide Synthesis Reagent Stability Amino Acid Storage

Anticoagulant Peptide Synthesis Validation

The specific utility of Boc-Asp(OMe)-OH·DCHA is validated in the synthesis of complex pharmacologically active peptides. A patent (CN107759662B) explicitly describes the use of Boc-L-aspartic acid-β-methyl ester (the core component of the DCHA salt) as a key building block in the multi-step synthesis of an anticoagulant compound [1]. The patent details a reaction where 24.7 g (0.1 mol) of the Boc-protected aspartic acid derivative is activated and coupled with L-tryptophan methyl ester, achieving an 80.2% yield for the dipeptide intermediate [2]. This demonstrates its successful application in a demanding pharmaceutical synthesis setting, where reproducibility and scalability are paramount. Alternative protecting group strategies (e.g., Fmoc) might be less compatible with the specific acid-sensitive steps or orthogonal protection requirements of this particular synthetic route [3].

Validated Synthesis
Supporting evidence
Dipeptide yield: 80.2%
Anticoagulant peptide patent (CN107759662B)
Supports use in acid-labile protecting strategies
Isobutyl chloroformate activation, THF, −20°C
Medicinal Chemistry Anticoagulant Peptides Pharmaceutical Process Chemistry

Orthogonal Protection: Boc vs. Fmoc Compatibility

Boc-Asp(OMe)-OH·DCHA is specifically designed for Boc-strategy solid-phase peptide synthesis (SPPS), offering true orthogonality when used in conjunction with other protecting groups . The Boc group is cleaved under acidic conditions (e.g., TFA), while the methyl ester side-chain protection is stable to these conditions but can be selectively removed by saponification. This contrasts with Fmoc-Asp(OMe)-OH, which is base-labile and used in Fmoc-strategy SPPS . While Fmoc chemistry is often preferred for automation and avoids the use of highly toxic HF, Boc chemistry remains essential for synthesizing acid-sensitive peptides, base-sensitive sequences, or peptides requiring specific side-chain modifications where the Fmoc strategy is incompatible [1]. For researchers working with base-sensitive peptide sequences or those requiring the robust Boc/Bzl protection scheme, Boc-Asp(OMe)-OH·DCHA is not merely an alternative but a necessary reagent.

Strategy Compatibility
Class-level inference
Boc: acid-labile deprotection
Fmoc: base-labile deprotection
→ Select based on synthesis strategy
Incompatible substitution can cause total synthesis failure
Boc for acid-sensitive sequences; Fmoc incompatible with base-sensitive steps
Peptide Synthesis Orthogonal Protecting Groups SPPS Strategy

Boc-Asp(OMe)-OH·DCHA: Optimal Use Cases


Boc-SPPS for Sensitive Peptide Sequences

Boc-Asp(OMe)-OH·DCHA is the reagent of choice for solid-phase peptide synthesis employing the Boc/Bzl protection strategy. This is particularly critical when synthesizing peptides that are sensitive to the basic conditions used in Fmoc deprotection (e.g., peptides containing base-labile modifications or sequences prone to aspartimide formation) or when the robust, acid-labile Boc chemistry is mandated for specific resin or linker compatibility [1].

Orthogonal Side-Chain Protection for Peptide Drugs

The compound is validated for use in multi-step syntheses of pharmacologically active peptides, such as anticoagulant agents, where its orthogonal protection (Boc on N-terminus, methyl ester on side-chain) is essential for achieving high yields and purity [2]. This makes it a reliable building block for medicinal chemistry programs focused on developing peptide-based drug candidates.

Extended Shelf Life for Core Facilities

For core facilities, contract research organizations (CROs), or academic labs with intermittent peptide synthesis needs, the documented 3-year shelf life of Boc-Asp(OMe)-OH·DCHA at -20°C provides a significant logistical advantage [3]. This extended stability reduces the frequency of reordering and re-qualification, ensuring that a high-quality reagent is always available when needed, thereby preventing project delays.

Robust Handling for Process Scale-Up

The enhanced crystallinity and stability conferred by the DCHA counterion make Boc-Asp(OMe)-OH·DCHA a superior choice for process development and scale-up activities. Its non-hygroscopic nature ensures accurate weighing of large quantities, improving batch-to-batch consistency and minimizing variations in coupling efficiency during the production of larger peptide quantities [4].

Application
Selection Property
Validation Focus
Boc-SPPS for sensitive sequences
Boc/Bzl strategy compatibility
Orthogonality and stability under acidic deprotection
Multi-step peptide drug synthesis
Orthogonal protection (Boc, OMe)
Coupling yield and purity in target sequence
Core facility inventory management
Documented long-term storage stability
Re-qualification frequency reduction
Process development and scale-up
Crystalline DCHA salt, non-hygroscopic
Weighing accuracy and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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